2-(4-benzylpiperidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(4-benzylpiperidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a benzyl group, a benzothiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.
Synthesis of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with a carboxylic acid derivative.
Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of an amine with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: can be compared with other compounds containing piperidine, benzyl, benzothiazole, and acetamide groups.
Examples: 2-(4-benzylpiperidin-1-yl)acetamide, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide.
Uniqueness
- The unique combination of functional groups in This compound may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C22H29N3OS |
---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H29N3OS/c1-16-7-8-19-20(13-16)27-22(23-19)24-21(26)15-25-11-9-18(10-12-25)14-17-5-3-2-4-6-17/h2-6,16,18H,7-15H2,1H3,(H,23,24,26) |
InChI Key |
ZOOWQPAMZIZYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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